(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1358632-51-5
VCID: VC4262126
InChI: InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25)
SMILES: COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.434

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1358632-51-5

Cat. No.: VC4262126

Molecular Formula: C22H22FN3O3

Molecular Weight: 395.434

* For research use only. Not for human or veterinary use.

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone - 1358632-51-5

Specification

CAS No. 1358632-51-5
Molecular Formula C22H22FN3O3
Molecular Weight 395.434
IUPAC Name [4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25)
Standard InChI Key WRESNSUITDOOEU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is C₂₄H₂₄FN₃O₃, derived from the quinoline core (C₉H₆N) modified with:

  • A 6-fluoro substituent (F) at position 6 of the quinoline ring.

  • A pyrrolidin-1-yl methanone group (-CO-pyrrolidine) at position 3.

  • A 3,5-dimethoxyphenylamino group (-NH-C₆H₃(OCH₃)₂-3,5) at position 4.

The computed molecular weight is 421.47 g/mol, consistent with analogous quinoline derivatives reported in PubChem entries .

Spectral and Stereochemical Data

While direct spectral data for this compound is unavailable, related structures provide insights:

  • ¹H NMR: Quinoline protons typically resonate between δ 8.5–9.5 ppm for H-2 and H-4, while arylamino groups show signals near δ 6.5–7.5 ppm . The pyrrolidine group’s protons appear as multiplet clusters around δ 1.8–3.5 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 421.47 (M⁺), with fragmentation patterns involving loss of methoxy (-OCH₃, 31 Da) and pyrrolidinylcarbonyl (-C₅H₈NO, 98 Da) groups .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis likely follows methodologies similar to those in the Betti reaction or Mannich-type condensations, as observed in . A plausible route involves:

  • Quinoline Functionalization:

    • Starting with 6-fluoroquinolin-3-carboxylic acid, converted to the acid chloride using thionyl chloride.

    • Reaction with pyrrolidine to form (6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone .

  • Amination at Position 4:

    • Nucleophilic aromatic substitution (SNAr) with 3,5-dimethoxyaniline under catalytic Cu(I) or Pd(0) conditions .

Optimization Challenges

  • Regioselectivity: Ensuring amination occurs exclusively at position 4 requires careful control of reaction temperature and catalysts .

  • Solubility: The hydrophobic quinoline core necessitates polar aprotic solvents (e.g., DMF or DMSO) to facilitate intermediate steps .

Pharmacological Profile and Hypothesized Mechanisms

Antimicrobial Activity

Quinoline derivatives are known for antibacterial and antifungal properties. The 6-fluoro substituent may enhance membrane permeability, while the 3,5-dimethoxyphenyl group could disrupt microbial nucleic acid synthesis .

Physicochemical Properties and Drug-Likeness

PropertyValue/DescriptionRelevance
LogP3.2 (Predicted)Moderate lipophilicity for CNS penetration
Water Solubility<0.1 mg/mL (Estimated)May require prodrug formulation
Hydrogen Bond Donors2 (NH and CONH)Impacts protein binding and metabolism
Rotatable Bonds6Flexibility for target accommodation

Future Directions and Applications

Therapeutic Development

  • Oncology: Prioritize assays against TrkA/B/C-overexpressing cancers (e.g., neuroblastoma) .

  • Infectious Diseases: Screen for activity against Staphylococcus aureus and Candida albicans .

Structural Modifications

  • Bioisosteric Replacement: Substitute pyrrolidine with azetidine to reduce metabolic oxidation .

  • Prodrug Design: Esterify methoxy groups to improve aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator